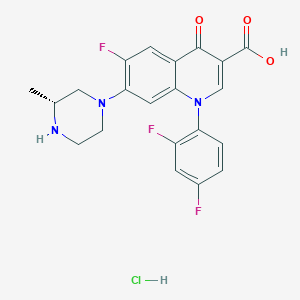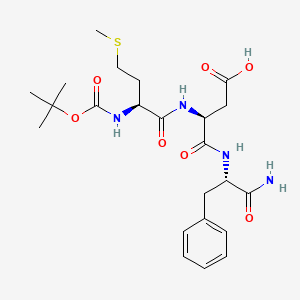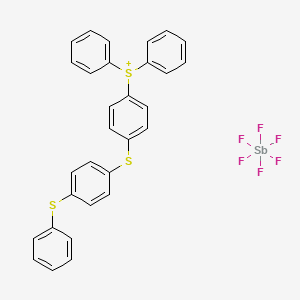
3-(2,2-Dimethyl-1-3'-bromobenzoylhydrazino)-2-methylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate is a synthetic organic compound that belongs to the class of hydrazino derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a bromobenzoyl group and a hydrazino linkage, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate typically involves the following steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 2,2-dimethylpropionic acid with hydrazine hydrate under acidic conditions to form the hydrazino intermediate.
Bromobenzoylation: The hydrazino intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The bromobenzoyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Azo Compounds: From oxidation reactions.
Benzyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its hydrazino group.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Agents: Used in the development of diagnostic reagents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Dimethyl-1-3’-chlorobenzoylhydrazino)-2-methylpropionate: Similar structure with a chlorine atom instead of bromine.
3-(2,2-Dimethyl-1-3’-fluorobenzoylhydrazino)-2-methylpropionate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and biological activity.
Hydrazino Linkage: Provides unique properties in terms of binding and reactivity.
Propiedades
Número CAS |
96804-49-8 |
|---|---|
Fórmula molecular |
C14H19BrN2O3 |
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
methyl 3-[(3-bromobenzoyl)-(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C14H19BrN2O3/c1-10(14(19)20-4)9-17(16(2)3)13(18)11-6-5-7-12(15)8-11/h5-8,10H,9H2,1-4H3 |
Clave InChI |
ZDXBUOGIQWYFJF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C(=O)C1=CC(=CC=C1)Br)N(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)






![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)






